molecular formula C19H29N3O3S B6937813 N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide

Cat. No.: B6937813
M. Wt: 379.5 g/mol
InChI Key: UWSIMVWAQWLKAB-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide is a complex organic compound with a unique structure that combines a piperidine ring, a cyclohexyl group, and a benzamide moiety

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20-26(24,25)18-9-7-15(8-10-18)19(23)21-16-11-13-22(14-12-16)17-5-3-2-4-6-17/h7-10,16-17,20H,2-6,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSIMVWAQWLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. One common method involves the reaction of 4-piperidone with cyclohexylamine under acidic conditions to form the cyclohexylpiperidine intermediate. This intermediate is then reacted with 4-(methylsulfamoyl)benzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfonyl)benzamide, while reduction may produce N-(1-cyclohexylpiperidin-4-yl)-4-(methylamino)benzamide.

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpiperidin-4-yl)-4-(methylamino)benzamide
  • N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfonyl)benzamide
  • N-(1-cyclohexylpiperidin-4-yl)-4-(methylcarbamoyl)benzamide

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-4-(methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

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